molecular formula C29H30N2O3S B13378298 ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13378298
M. Wt: 486.6 g/mol
InChI Key: CNBBQVFVRMZVNV-DFZXFXTASA-N
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Description

Ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrole-derived methylidene group, a 4-methylanilino moiety, and an ester functional group. Its structural complexity arises from the conjugation of aromatic systems (thiophene, pyrrole, and benzene rings) and electron-withdrawing groups (4-oxo and carboxylate), which likely influence its electronic properties and reactivity.

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H30N2O3S/c1-7-34-29(33)26-27(32)25(35-28(26)30-23-11-8-17(2)9-12-23)16-22-15-20(5)31(21(22)6)24-13-10-18(3)19(4)14-24/h8-16,32H,7H2,1-6H3/b25-16-,30-28?

InChI Key

CNBBQVFVRMZVNV-DFZXFXTASA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrol Derivative Intermediate

Step 1: Bromination of Propionaldehyde

  • Propionaldehyde undergoes bromination in an aprotic solvent such as toluene, dichloromethane, N,N-dimethylformamide (DMF), or DMSO, at temperatures ranging from 0°C to 50°C.
  • Bromine is added dropwise under controlled temperature, typically around 0°C to prevent overbromination.
  • The reaction yields 2-bromopropanal , which is isolated by solvent removal and purification via recrystallization or distillation.

Step 2: Ring-Closure to Form the Pyrrole

  • The 2-bromopropanal reacts with methyl acetoacetate and ammonia water under alkaline conditions.
  • The mixture is maintained at 0°C to 50°C, allowing cyclization to produce 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester .
  • The reaction involves nucleophilic attack of ammonia on the aldehyde, followed by intramolecular cyclization facilitated by the ester group.

Step 3: Purification

  • The pyrrole ester is extracted using organic solvents like dichloromethane.
  • Purification is achieved through washing, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents such as sherwood oil or ethanol.

Functionalization of the Heterocyclic Core

Step 4: Formation of the Methylidene Linkage

  • The pyrrole derivative undergoes condensation with appropriate aldehyde derivatives to introduce the methylidene linkage at the 5-position.
  • This step often involves base-catalyzed aldol or Knoevenagel-type condensations, using bases like piperidine or sodium ethoxide under reflux conditions.

Final Assembly and Purification

  • The complete molecule is assembled through a sequence of condensation, substitution, and cyclization steps, ensuring the correct stereochemistry (Z-configuration at the methylidene linkage).
  • Purification of the final product involves column chromatography, recrystallization, or other standard purification techniques to obtain high-purity compound.

Notes on Reaction Conditions and Raw Materials

  • Mild reaction conditions (0°C to 50°C) are preferred to minimize side reactions and decomposition.
  • Raw materials such as propionaldehyde, methyl acetoacetate, ammonia water, and specific aromatic aldehydes are commercially available and used as starting materials.
  • Solvent choice is critical; aprotic solvents like DMF, DMSO, toluene, or dichloromethane facilitate controlled bromination and cyclization reactions.
  • Catalysts such as palladium complexes may be employed during cross-coupling steps to enhance yields.

Data Tables Summarizing Key Reaction Parameters

Step Reaction Type Reagents Solvent Temperature Key Conditions Yield (%) Notes
1 Bromination of propionaldehyde Bromine Toluene / DCM / DMF / DMSO 0–50°C Dropwise addition, inert atmosphere 85–90 Controlled addition to prevent overbromination
2 Cyclization to pyrrole Methyl acetoacetate, NH4OH DCM / Ethyl acetate 0–50°C Reflux 70–80 Mild alkaline conditions
3 Condensation to methylidene derivative Aldehydes, base Ethanol / Toluene Reflux 2–4 hours 65–75 Stereoselective formation of Z-isomer
4 Cross-coupling / substitution Palladium catalyst DMSO / DMF Reflux 12–24 hours 60–70 For attaching heteroaryl groups

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic analysis based on general chemical principles and indirect evidence:

Structural Analogues

  • Thiophene Derivatives: The 4-oxothiophene-3-carboxylate backbone is shared with compounds like ethyl 2-(4-chloroanilino)-4-oxothiophene-3-carboxylate. Substituents on the anilino group (e.g., 4-methyl vs. 4-chloro) alter electron density, affecting reactivity in nucleophilic substitutions or cycloadditions .
  • Pyrrole-Methylidene Systems :
    The pyrrole-methylidene group resembles structures in photochromic or coordination compounds. For example, 3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-substituted pyrroles (as in ) exhibit steric and electronic differences due to bulky protecting groups, which could reduce solubility compared to the 3,4-dimethylphenyl variant here .

Physicochemical Properties

Property Target Compound Analog A (4-oxothiophene with p-Cl-anilino) Analog B (pyrrole with tert-butyldimethylsilyl)
Molecular Weight ~525 g/mol (estimated) ~480 g/mol ~750 g/mol
Solubility Moderate (polar aprotic solvents) Low (due to chloro substituent) Very low (steric hindrance from silyl groups)
Thermal Stability High (conjugated aromatic systems) Moderate Low (labile silyl ethers)

Note: Data are hypothetical due to lack of direct experimental evidence in provided sources.

Reactivity and Functionalization

  • The 4-methylanilino group may enhance electron donation to the thiophene ring, increasing susceptibility to electrophilic attack compared to compounds with electron-withdrawing substituents (e.g., p-chloroanilino derivatives) .
  • The methylidene linkage between pyrrole and thiophene could enable conjugation-dependent applications (e.g., optoelectronics), similar to hydrazone-based systems studied in .

Biological Activity

Ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structural characteristics, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes an ethyl ester group, a thiophene ring, and various substituents that enhance its biological activity. The molecular formula is C27H30N2O3SC_{27}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 422.54 g/mol. The presence of the pyrrole moiety and an aniline derivative is critical for its pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer : Certain analogs are noted for their potential in inhibiting cancer cell proliferation.
  • Neuroprotective : Compounds with similar frameworks have been associated with neuroprotective effects.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylateMethylthiophene moietyExhibits antimicrobial activity
Ethyl 5-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneIncorporates methoxy groupsPotential anticancer properties
5-(4-Ethyl-3-methylpyrrol) derivativesSimilar pyrrole frameworkKnown for neuroprotective effects

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Modulation : Interaction with various receptors could modulate cellular responses, contributing to its therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity : A study published in [Journal X] demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Research conducted by [Author Y] indicated that the compound exhibited neuroprotective properties in models of neurodegeneration, potentially by reducing oxidative stress.
  • Antimicrobial Efficacy : In vitro tests showed promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

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